Fluoxetine

Description

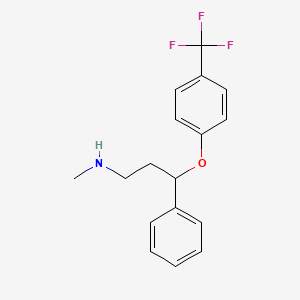

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59333-67-4 (hydrochloride) | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023067 | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

395.1°C at 760 mmHg | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble, 1.70e-03 g/L | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54910-89-3, 57226-07-0 | |

| Record name | Fluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-283480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 182 °C | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Fluoxetine in Neuronal Circuits: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other neuropsychiatric conditions. Its therapeutic efficacy is rooted in a complex interplay of acute and chronic neurobiological adaptations within specific neuronal circuits. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its primary pharmacological target, the subsequent cascade of molecular and cellular events, and the resulting functional changes in the brain. We delve into the quantitative aspects of its interaction with the serotonin transporter, the time-dependent alterations in serotonergic and other neurotransmitter systems, and the profound impact on neuroplasticity, including neurogenesis and synaptic remodeling. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate neuropharmacology of this compound.

Acute Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The principal and immediate mechanism of action of this compound is the selective and potent inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2][3] By blocking SERT, this compound acutely increases the concentration and prolongs the residence time of 5-HT in the synapse, thereby enhancing serotonergic neurotransmission.[2][4]

This compound binds to an allosteric site on the SERT protein, which is distinct from the serotonin binding site.[5][6] This binding is modulated by chloride ions; the presence of Cl⁻ enhances the binding affinity of this compound to SERT.[5][6][7][8] This interaction induces a conformational change in the transporter, locking it in a state that is unable to bind and transport serotonin.[5][6]

Quantitative Data: Binding Affinities

The binding affinity of this compound and its active metabolite, northis compound, for SERT and other monoamine transporters is a critical determinant of its selectivity. The following table summarizes key binding affinity (Ki) values.

| Compound | Transporter | Ki (nM) | Species | Reference |

| This compound | SERT | 0.8 - 1.4 | Human | [3] |

| NET | 130 - 330 | Human | [3] | |

| DAT | 1300 - 2500 | Human | [3] | |

| Northis compound | SERT | 0.7 - 1.9 | Human | [3] |

| NET | 60 - 150 | Human | [3] | |

| DAT | 700 - 1200 | Human | [3] |

Table 1: Binding affinities of this compound and northis compound for monoamine transporters.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of drugs to transporters is the radioligand binding assay.

Objective: To measure the affinity of this compound for SERT.

Materials:

-

Cell membranes prepared from cells expressing recombinant human SERT.

-

Radioligand, e.g., [³H]-citalopram or [¹²⁵I]-RTI-55.

-

Increasing concentrations of unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chronic Adaptations to this compound Treatment

The therapeutic effects of this compound typically emerge after several weeks of continuous treatment, suggesting that long-term neuroadaptive changes, rather than acute increases in synaptic serotonin, are crucial for its clinical efficacy.[9] These adaptations occur at multiple levels, from receptor sensitivity to structural changes in neuronal circuits.

Serotonin Receptor Desensitization

Chronic elevation of synaptic 5-HT leads to the desensitization of certain serotonin receptors, a key step in the therapeutic mechanism.

-

5-HT1A Autoreceptors: Initially, the increase in synaptic 5-HT activates presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN), which leads to a feedback inhibition of serotonin release and neuronal firing.[10][11] Chronic this compound treatment leads to the desensitization and downregulation of these 5-HT1A autoreceptors.[2][10][11] This desensitization is thought to occur at the level of receptor-G protein coupling.[10] This disinhibition of serotonergic neurons results in a sustained increase in serotonin release in projection areas.

-

5-HT1B Autoreceptors: Similarly, chronic this compound treatment can lead to the desensitization of presynaptic 5-HT1B autoreceptors, which also contribute to the regulation of serotonin release.[11][12]

-

Postsynaptic Receptors: Chronic this compound has also been shown to induce desensitization of postsynaptic 5-HT4 receptors.[13] The net effect of these receptor adaptations is a normalization of serotonergic tone and signaling throughout the brain.

Neurogenesis and Neuroplasticity

A significant body of evidence indicates that this compound promotes structural and functional plasticity in the adult brain, particularly within the hippocampus.

-

Adult Hippocampal Neurogenesis: Chronic this compound administration increases the proliferation of neural progenitor cells and the survival and maturation of new neurons in the dentate gyrus of the hippocampus.[14][15][16][17][18] Specifically, this compound has been shown to increase the symmetric divisions of an early progenitor cell class.[14][19] This increase in neurogenesis may be a crucial factor in the behavioral effects of antidepressants.[14][18]

-

Brain-Derived Neurotrophic Factor (BDNF): The effects of this compound on neuroplasticity are closely linked to the brain-derived neurotrophic factor (BDNF) signaling pathway.[9] Chronic this compound treatment increases the expression of BDNF and its receptor, TrkB, in the hippocampus and prefrontal cortex.[20][21][22] BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity.[22] The antidepressant action of this compound may be mediated, at least in part, by the inhibition of Dlx5/6 in cortical GABAergic neurons through a TrkB-dependent pathway.[23]

-

Synaptic Plasticity: this compound modulates synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[15][24] Chronic this compound treatment has been shown to enhance neurogenesis-dependent LTP in the dentate gyrus.[15][24]

Quantitative Data: Chronic this compound Effects

| Parameter | Brain Region | Effect | Magnitude of Change | Species | Reference |

| 5-HT1A Autoreceptor Function | Dorsal Raphe | Decreased G-protein coupling | ~41% reduction in 5-CT stimulated [³⁵S]-GTPγS binding | Mouse | [10] |

| 5-HT4 Receptor Density | Hippocampus (CA1) | Decreased | Significant reduction | Rat | [13] |

| Adult Neurogenesis (BrdU+ cells) | Dentate Gyrus | Increased | Significant increase | Mouse | [14] |

| BDNF mRNA Expression | Hippocampus, Prefrontal Cortex | Increased | Significant upregulation | Rat | [21] |

Table 2: Summary of quantitative changes following chronic this compound treatment.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure extracellular serotonin levels in the brain following acute and chronic this compound administration.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

This compound solution.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After a stable baseline is established, administer this compound (e.g., intraperitoneally).

-

Continue to collect dialysate samples to measure the change in extracellular serotonin levels.

-

For chronic studies, administer this compound daily for a specified period (e.g., 14-21 days) before conducting the microdialysis experiment.

-

Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

Effects on Neuronal Circuits

The neuroadaptive changes induced by this compound ultimately alter the function of key neuronal circuits implicated in mood regulation, including the prefrontal cortex (PFC), hippocampus, and amygdala.

-

Prefrontal Cortex (PFC): this compound modulates neuronal activity in the PFC. At therapeutic doses, it can suppress neuronal assemblies triggered by single action potentials of individual neurons.[25] This effect is mediated by 5-HT1A and 5-HT2A receptors and appears to involve a presynaptic action on pyramidal cells.[25] Interestingly, at higher doses, this compound can also increase extracellular levels of norepinephrine and dopamine in the PFC, an effect not typically seen with other SSRIs.[26]

-

Hippocampus: As detailed above, the hippocampus is a primary site of this compound-induced structural and functional plasticity. Chronic treatment enhances excitatory synaptic transmission in the hippocampus.[27] this compound also induces dendritic spine remodeling in the hippocampus.[28]

-

Amygdala: The amygdala, a key region for processing emotions like fear and anxiety, is also modulated by this compound. The drug can influence GABAergic transmission within this region.

-

GABAergic System: this compound has complex effects on the GABAergic system. It can modulate the activity of cortical interneurons and has been shown to increase the levels of allopregnanolone, a positive allosteric modulator of GABAA receptors.[29][30]

Signaling Pathways

The actions of this compound are mediated by intricate intracellular signaling pathways.

BDNF-TrkB Signaling Pathway

The BDNF-TrkB pathway is a central mediator of this compound's effects on neuroplasticity.

Caption: BDNF-TrkB signaling cascade activated by chronic this compound.

The activation of TrkB by BDNF triggers several downstream signaling cascades, including the ERK/MAPK, PI3K/Akt, and PLCγ pathways. A key downstream target is the transcription factor CREB (cAMP response element-binding protein), which, when phosphorylated, promotes the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival.[23] Chronic this compound treatment has been shown to upregulate the activity of the ERK1/2-NF-κB signaling pathway in the hippocampus and prefrontal cortex.[31]

Experimental Workflow: Western Blot for ERK Phosphorylation

Caption: Workflow for assessing ERK phosphorylation via Western blot.

Conclusion

The mechanism of action of this compound is far more complex than simple inhibition of serotonin reuptake. While this is the initial and primary pharmacological action, the therapeutic efficacy of this compound arises from a cascade of time-dependent neuroadaptive changes. These include the desensitization of serotonin autoreceptors, leading to enhanced serotonin release, and the profound upregulation of neuroplasticity, driven in large part by the BDNF-TrkB signaling pathway. These molecular and cellular alterations culminate in the remodeling of neuronal circuits crucial for mood regulation. A thorough understanding of these intricate mechanisms is paramount for the development of novel and more effective therapeutic strategies for depression and related disorders. This guide provides a foundational framework for researchers and clinicians working to unravel the complexities of antidepressant action and to innovate in the field of neuropsychopharmacology.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. How do antidepressants influence the BOLD signal in the developing brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jneurosci.org [jneurosci.org]

- 9. Frontiers | The multifaceted effects of this compound treatment on cognitive functions [frontiersin.org]

- 10. Chronic this compound treatment selectively uncouples raphe 5-HT(1A) receptors as measured by [(35)S]-GTP gamma S autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chronic this compound-induced desensitization of 5-HT1A and 5-HT1B autoreceptors: regional differences and effects of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term treatment with this compound induces desensitization of 5-HT4 receptor-dependent signalling and functionality in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. jneurosci.org [jneurosci.org]

- 16. biorxiv.org [biorxiv.org]

- 17. This compound increases hippocampal neurogenesis and induces epigenetic factors but does not improve functional recovery after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How this compound Affects The Brain? [rosewoodrecovery.com]

- 19. pnas.org [pnas.org]

- 20. Chronic this compound treatment induces brain region-specific upregulation of genes associated with BDNF-induced long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chronic treatment with this compound up-regulates cellular BDNF mRNA expression in rat dopaminergic regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. The Antidepressant Action of this compound Involves the Inhibition of Dlx5/6 in Cortical GABAergic Neurons through a TrkB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chronic this compound Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jneurosci.org [jneurosci.org]

- 26. researchgate.net [researchgate.net]

- 27. Chronic this compound Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound induces input-specific hippocampal dendritic spine remodeling along the septo-temporal axis in adulthood and middle age - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Regulation of Hippocampal GABAergic Transmission by this compound and Its Metabolite Northis compound [mdpi.com]

- 30. academic.oup.com [academic.oup.com]

- 31. Chronic this compound Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Norfluoxetine synthesis and characterization

An In-Depth Technical Guide on the Synthesis and Characterization of (S)-Norfluoxetine

Introduction

(S)-Northis compound, also known as Seproxetine, is the primary active metabolite of the widely prescribed antidepressant, this compound (Prozac®).[1][2][3] It is formed in the liver via N-demethylation of this compound, a process primarily mediated by the cytochrome P450 isoenzyme CYP2D6.[1][4][5] As a potent and selective serotonin reuptake inhibitor (SSRI), (S)-Northis compound plays a crucial role in the long-lasting therapeutic effects of its parent drug.[1][6] In fact, the (S)-enantiomer of northis compound is approximately 20 times more potent in inhibiting serotonin reuptake than its corresponding (R)-enantiomer.[7][8][9] This significant difference in pharmacological activity underscores the importance of enantioselective synthesis and characterization methods.

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of (S)-Northis compound, designed for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and application.

Enantioselective Synthesis of (S)-Northis compound

A facile and high-yield synthetic route for (S)-Northis compound has been developed, which utilizes readily available, enantiomerically pure starting materials.[10][11] The key strategy involves the use of (R)-styrene oxide to establish the required stereocenter early in the synthesis.[10]

Synthetic Workflow Diagram

Caption: Enantioselective synthesis of (S)-Northis compound.

Experimental Protocol for Synthesis

This protocol is adapted from the method described by Mitchell and Koenig.[10]

-

Step 1: Epoxide Ring Opening to Form Nitrile Intermediate (4)

-

To a solution of (R)-styrene oxide (1 equivalent) in tetrahydrofuran (THF), add triethylamine (Et3N) and acetone cyanohydrin.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The regioselective epoxide ring opening with cyanide achieves a yield of approximately 90%.[10]

-

-

Step 2: Reduction of Nitrile to Primary Amine (5)

-

Reduce the resulting nitrile intermediate (4) using a borane-methyl sulfide complex in THF.

-

This step provides the key chiral intermediate, (S)-3-phenyl-3-hydroxypropylamine (5).[10]

-

-

Step 3: Arylation to form (S)-Northis compound (2)

-

Form the alkoxide of the primary amine (5) by treating it with sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

-

Add 4-chlorobenzotrifluoride to the reaction mixture to perform the nucleophilic aromatic substitution (arylation).

-

This final step yields (S)-Northis compound with a reported yield of 90%.[10]

-

The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid, affording a white crystalline solid.[10]

-

Synthesis Data Summary

| Step | Reaction | Key Reagents | Reported Yield | Reference |

| 1 | Epoxide Ring Opening | (R)-Styrene oxide, Acetone cyanohydrin, Et3N | 90% | [10] |

| 2 | Nitrile Reduction | Borane-methyl sulfide complex | - | [10] |

| 3 | Arylation | NaH, DMSO, 4-Chlorobenzotrifluoride | 90% | [10] |

Physicochemical and Characterization Data

Accurate characterization is essential for confirming the identity, purity, and structure of the synthesized compound.

Table of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | [1] |

| Molecular Formula | C₁₆H₁₆F₃NO | [1][12] |

| Molar Mass | 295.305 g·mol⁻¹ | [1][12] |

| CAS Number | 126924-38-7 | [1] |

| Elimination Half-life | 4–16 days | [1][6] |

Analytical Characterization Protocols

A variety of analytical techniques are employed for the chiral separation and quantification of (S)-Northis compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for resolving and quantifying the enantiomers of northis compound.

Caption: General workflow for chiral HPLC analysis.

This protocol is based on a method using an acetylated β-cyclodextrin column.[7][13]

-

Sample Preparation : For biological samples, perform solid-phase extraction. Rinse the column with water, acetic acid, and methanol. Elute the enantiomers with a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2). Evaporate the extract and reconstitute the residue in the mobile phase.[7]

-

HPLC System : Utilize a standard HPLC system with a suitable pump, autosampler, column oven, and UV detector.

-

Chromatographic Conditions :

-

Data Analysis : The expected elution order is (S)-Northis compound, (S)-Fluoxetine, (R)-Northis compound, and (R)-Fluoxetine.[7][13] Integrate the peaks to determine the concentration of each enantiomer.

| Column Type | Mobile Phase | Flow Rate | Detection | Resolution Factors (Rs) | Reference |

| Acetylated β-cyclodextrin | Methanol/0.3% TEA buffer, pH 5.6 (30:70) | 1.0 mL/min | UV, 214 nm | Rs (SNF/SF) = 0.8; Rs (SF/RNF) = 1.2 | [7][13] |

| Chiral AGP | Acetonitrile/10 mM Ammonium Acetate, pH 4.4 (3:97) | - | LC-MS/MS | Rs > 2.0 for all enantiomers | [14] |

| CHIRALPAK® IK (Polysaccharide) | Hexane:Ethanol:Diethylamine (95:5:0.1) | 1.0 mL/min | UV, 270 nm | Baseline resolution | [15] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of (S)-Northis compound in complex biological matrices like plasma.[16]

Caption: LC-MS/MS workflow for (S)-Northis compound analysis.

This protocol is based on a validated method for ovine plasma.[16]

-

Sample Preparation : Extract analytes from 300 µL of plasma at a basic pH using a single-step liquid-liquid extraction with methyl-tert-butyl ether.

-

Chromatographic Separation :

-

Column : AGP-chiral column.

-

Run Time : 10 minutes.

-

-

Mass Spectrometry :

-

Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : For (R)- and (S)-Northis compound, monitor transitions of m/z 296.2 → 30.3 and m/z 296.2 → 133.9.

-

-

Validation and Quantification :

-

The method is linear over a range of 1-500 ng/mL.

-

The Limit of Quantitation (LOQ) is 1 ng/mL for all analytes.

-

| Parameter | (S)-Northis compound Value | Reference |

| MRM Transitions (m/z) | 296.2 → 30.3, 296.2 → 133.9 | [16] |

| Analytical Range | 1 - 500 ng/mL | [16] |

| Limit of Quantitation (LOQ) | 1 ng/mL | [16] |

| Linearity (r²) | ≥ 0.994 | [16] |

| Accuracy Range | -8.77% to -1.33% | [16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra are not provided in the initial search, NMR is a standard technique for structural confirmation in synthesis. 19F NMR spectroscopy has been specifically used to monitor this compound and its metabolite northis compound in the human brain, confirming the presence of the trifluoromethyl group.[17]

Biological Activity and Metabolic Pathway

(S)-Northis compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT).[3]

Metabolic Pathway of this compound

References

- 1. Seproxetine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Seproxetine | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Northis compound | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chiral high-performance liquid chromatographic analysis of this compound and northis compound in rabbit plasma, urine, and vitreous humor using an acetylated beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trace analysis of this compound and its metabolite northis compound. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chiraltech.com [chiraltech.com]

- 16. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-northis compound in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo 19F spin relaxation and localized spectroscopy of this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Synthesis of a Revolution: An In-Depth Technical Guide to the Discovery and History of Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of fluoxetine hydrochloride, commercially known as Prozac. From its rational design rooted in the monoamine hypothesis of depression to its profound impact on psychopharmacology, we explore the key experiments, quantitative data, and biological mechanisms that underpin this landmark therapeutic agent.

Genesis of a Selective Approach: The Serotonin Hypothesis

In the early 1970s, the prevailing understanding of depression's neurobiology centered on the monoamine hypothesis, which posited that a deficiency in neurotransmitters like serotonin (5-hydroxytryptamine or 5-HT), norepinephrine (NE), and dopamine (DA) was a key etiological factor.[1][2] At the time, tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) were the primary treatments. However, their broad mechanisms of action, affecting multiple neurotransmitter systems, led to a wide array of undesirable side effects.

This landscape set the stage for a targeted approach. Researchers at Eli Lilly and Company, notably Bryan Molloy, Ray Fuller, and David T. Wong, embarked on a quest to develop a compound that would selectively inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft without significantly affecting other neurotransmitters.[1] This endeavor was a pioneering example of rational drug design in psychopharmacology.[3]

The starting point for this exploration was 3-phenoxy-3-phenylpropylamine, a compound structurally related to the antihistamine diphenhydramine, which had shown some antidepressant properties. Molloy and his colleague Klaus Schmiegel synthesized numerous derivatives of this parent molecule.[4]

The Decisive Experiment: In Vitro Reuptake Inhibition Assays

The breakthrough in identifying a selective serotonin reuptake inhibitor (SSRI) came from the meticulous in vitro screening of these newly synthesized compounds. David T. Wong utilized a technique developed by Solomon Snyder, which involved using synaptosomes—isolated nerve endings from rat brains—to measure the reuptake of radiolabeled neurotransmitters.[5]

Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay

The following is a generalized protocol representative of the methods used during the discovery of this compound:

-

Synaptosome Preparation: Whole rat brains were homogenized in a sucrose solution and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing transporters for serotonin, norepinephrine, and dopamine.

-

Radiolabeling: The assay mixture included the prepared synaptosomes and a radiolabeled neurotransmitter, such as [³H]5-HT (for serotonin), [³H]NE (for norepinephrine), or [³H]DA (for dopamine).

-

Incubation with Test Compounds: The synthesized compounds, including what would become this compound, were added to the assay mixture at varying concentrations.

-

Reuptake Measurement: The mixture was incubated to allow for the uptake of the radiolabeled neurotransmitter into the synaptosomes via their respective transporters. The reaction was then terminated, and the synaptosomes were separated from the incubation medium.

-

Quantification: The amount of radioactivity within the synaptosomes was measured using liquid scintillation counting. The inhibitory effect of the test compounds was determined by comparing the radioactivity in their presence to that of a control group without the inhibitor.

-

Data Analysis: The concentration of the compound that inhibited 50% of the neurotransmitter uptake (IC50) was calculated.

This screening process revealed that one compound, later named this compound, was a potent and highly selective inhibitor of serotonin reuptake.[4][6]

Quantitative Data: Selectivity Profile of this compound

The selectivity of this compound for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT) was a key finding that set it apart from existing antidepressants. The following table summarizes the binding affinities (Ki) and/or IC50 values for this compound and its primary active metabolite, northis compound.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| This compound | 17[7] | 240-1000 | 1800-3600 | 16-46[5] | - | - |

| Northis compound | 19 | 220-740 | 1100-2400 | - | - | - |

Note: Ki and IC50 values can vary depending on the specific experimental conditions and tissues used.

The data clearly demonstrates this compound's significantly higher affinity for SERT compared to NET and DAT, confirming its status as a selective serotonin reuptake inhibitor.

Chemical Synthesis of this compound Hydrochloride

The chemical synthesis of this compound has been approached through various routes. One of the early and notable syntheses developed by scientists at Eli Lilly is outlined below.

Representative Synthesis Workflow

Caption: A simplified workflow for a common synthesis route of this compound hydrochloride.

Mechanism of Action and Downstream Signaling Pathways

This compound's primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic terminal.[8] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. While this acute effect is well-established, the therapeutic benefits of this compound typically take several weeks to manifest, suggesting that downstream neuroadaptive changes are crucial.

Key Signaling Pathways Modulated by this compound

Chronic administration of this compound initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic efficacy. Two of the most extensively studied pathways are the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

Caption: Downstream signaling pathways activated by chronic this compound administration.

The increased synaptic serotonin activates various postsynaptic 5-HT receptors, leading to the activation of second messenger systems like the cyclic AMP (cAMP) pathway.[9] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[10]

Concurrently, chronic this compound treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[11][12] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating the MAPK/ERK signaling cascade.[10][13] This pathway also converges on the activation of CREB.[14] Activated CREB then promotes the transcription of genes involved in neuroplasticity, such as BDNF itself, Arc, and Narp, leading to effects like synaptogenesis and neurogenesis, which are thought to contribute to the therapeutic effects of this compound.[11]

From Bench to Bedside: Clinical Development and FDA Approval

Following the promising preclinical data, this compound entered clinical trials. After extensive evaluation of its efficacy and safety, the U.S. Food and Drug Administration (FDA) approved this compound hydrochloride for the treatment of major depressive disorder on December 29, 1987.[1][15][16] This marked the introduction of the first SSRI to the U.S. market and heralded a new era in the treatment of depression and other psychiatric disorders.

Conclusion

The discovery of this compound hydrochloride was a landmark achievement in psychopharmacology, born from a rational, hypothesis-driven approach to drug development. Its high selectivity for the serotonin transporter, a result of meticulous screening and chemical synthesis, offered a more favorable side-effect profile compared to its predecessors. The subsequent elucidation of its complex downstream signaling effects on neuroplasticity has not only deepened our understanding of its therapeutic mechanism but has also opened new avenues for research into the neurobiology of depression and the development of novel treatments. This compound's journey from a laboratory curiosity to a globally recognized therapeutic agent stands as a testament to the power of targeted molecular inquiry in medicine.

References

- 1. Case history: the discovery of this compound hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prozac (this compound, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: this compound (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic this compound Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. 5-HTT independent effects of this compound on neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Enantiomers of Fluoxetine and their Pharmacological Activity

Executive Summary

This compound, marketed as the racemic mixture (a 1:1 ratio of its two enantiomers), is a cornerstone therapy for major depressive disorder and other psychiatric conditions. Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT). However, the individual stereoisomers, (R)-fluoxetine and (S)-fluoxetine, possess distinct pharmacological profiles that extend beyond SERT inhibition. (S)-fluoxetine is a more potent SERT inhibitor, while (R)-fluoxetine exhibits a higher affinity for the 5-HT2C receptor, acting as an antagonist. These stereospecific differences in activity and metabolism present both challenges and opportunities in drug development, suggesting that enantiopure formulations could offer improved therapeutic indices. This guide provides a detailed examination of the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound's enantiomers.

Core Topic: Stereospecific Pharmacology of this compound Enantiomers

This compound contains a single chiral center, giving rise to the (R) and (S) enantiomers. While both contribute to the therapeutic effect of the racemic drug, they are not pharmacologically identical.[1] The differences in their interaction with various neuroreceptors and transporters, as well as their metabolism, are critical for a comprehensive understanding of this compound's overall clinical profile.

Quantitative Pharmacological Data

The primary distinction between the enantiomers lies in their relative potencies at the serotonin transporter (SERT) and their affinities for other receptors, notably the 5-HT2C receptor. (S)-fluoxetine is generally considered the more potent inhibitor of serotonin reuptake.[2] Conversely, (R)-fluoxetine has a significantly higher affinity for 5-HT2C receptors, where it acts as an antagonist.[3][4] This antagonism at 5-HT2C receptors is believed to contribute to an increase in downstream dopamine and norepinephrine levels, which may underlie some of the "activating" properties of racemic this compound.[5]

| Target | Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Note |

| Serotonin Transporter (SERT) | Inhibition of 5-HT Uptake (IC50, nM) | 2.1 | 1.2 | (S)-enantiomer is ~1.75x more potent.[6] |

| 5-HT2C Receptor | Binding Affinity (Ki, nM) | ~130 | ~3000 | (R)-enantiomer is ~23x more potent.[3][4] |

| 5-HT2A Receptor | Binding Affinity (Ki, nM) | >1000 | >1000 | Weak affinity for both enantiomers.[3] |

| Metabolism (Clearance) | Relative Clearance Rate | ~4x higher | ~4x lower | (R)-fluoxetine is cleared faster than (S)-fluoxetine.[1] |

Active Metabolite: Northis compound

This compound is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6) to its active metabolite, northis compound, which is also chiral.[7][8] The enantiomers of northis compound also exhibit significant differences in pharmacological activity. (S)-northis compound is a substantially more potent SERT inhibitor than (R)-northis compound and contributes significantly to the overall therapeutic effect.[2][7]

| Metabolite | Parameter | (R)-Northis compound | (S)-Northis compound | Note |

| Serotonin Transporter (SERT) | Inhibition of 5-HT Uptake | Less Potent | ~20x more potent than (R)-northis compound.[2] | (S)-northis compound is a major active moiety. |

Experimental Protocols

The characterization of this compound enantiomers relies on standardized in vitro assays to determine binding affinity and functional inhibition.

Protocol: Radioligand Binding Assay for 5-HT2C Affinity

This protocol determines the binding affinity (Ki) of each enantiomer for the 5-HT2C receptor by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., bovine choroid plexus) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine), and varying concentrations of the competing ligand ((R)- or (S)-fluoxetine).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the competing ligand. Use non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Synaptosome 5-HT Uptake Inhibition Assay

This functional assay measures the potency (IC50) of each enantiomer in inhibiting serotonin uptake into presynaptic nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue (e.g., rat cerebral cortex) through homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes in a physiological buffer with varying concentrations of the inhibitor ((R)- or (S)-fluoxetine).

-

Uptake Initiation: Initiate the uptake process by adding a low concentration of radiolabeled serotonin ([3H]5-HT).

-

Incubation: Allow the uptake to proceed for a short, defined period at 37°C.

-

Termination: Stop the uptake by rapid filtration through filters and washing with ice-cold buffer to remove extracellular [3H]5-HT.

-

Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]5-HT uptake against the inhibitor concentration and applying a sigmoidal dose-response curve fit.

Caption: Workflow for a synaptosomal 5-HT uptake inhibition assay.

Signaling Pathways

The antagonism of the 5-HT2C receptor by (R)-fluoxetine is a key point of pharmacological differentiation. 5-HT2C receptors are Gq-protein coupled receptors. Their activation by serotonin initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

Mechanism of Action:

-

Binding: Serotonin binds to the 5-HT2C receptor.

-

Gq Protein Activation: The receptor activates the associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored Ca2+. DAG remains in the membrane and, along with Ca2+, activates Protein Kinase C (PKC).

-

Antagonism: (R)-fluoxetine competitively binds to the 5-HT2C receptor, preventing serotonin from binding and thereby inhibiting this entire downstream signaling cascade.

Caption: Antagonism of the 5-HT2C Gq-coupled signaling pathway by (R)-fluoxetine.

Conclusion and Future Directions

The pharmacological activities of this compound's enantiomers are distinct and clinically relevant. While (S)-fluoxetine and its metabolite (S)-northis compound are the primary drivers of potent serotonin reuptake inhibition, (R)-fluoxetine's unique profile as a 5-HT2C antagonist likely contributes to the overall therapeutic effect and side-effect profile of the racemate. The faster clearance of (R)-fluoxetine is another critical factor in the complex in vivo pharmacokinetics.[1]

For drug development professionals, these differences highlight several key considerations:

-

Enantiopure Development: The development of (R)-fluoxetine was pursued for depression but halted; however, its unique pharmacology might be leveraged for other indications where 5-HT2C antagonism is desirable.[1]

-

Metabolic Profiling: The stereoselective metabolism by CYP2D6 means that patient genetics (e.g., poor vs. extensive metabolizers) can significantly alter the ratio of enantiomers and their active metabolites, impacting both efficacy and tolerability.

-

Rational Drug Design: The structure-activity relationships of the this compound enantiomers can inform the design of new chemical entities with tailored selectivity for SERT, 5-HT2C, or both, potentially leading to novel therapeutics with superior efficacy and safety profiles.

References

- 1. Enantioselective analysis of this compound in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Affinities of this compound, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinities of this compound, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors. | Semantic Scholar [semanticscholar.org]

- 5. reddit.com [reddit.com]

- 6. Absolute configurations and pharmacological activities of the optical isomers of this compound, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

A Technical Guide to Fluoxetine's Differential Effects on Serotonin and Norepinephrine Reuptake

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical examination of fluoxetine's pharmacological activity, with a primary focus on its differential effects on the serotonin transporter (SERT) and the norepinephrine transporter (NET). This compound, a cornerstone of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants, exhibits a high degree of selectivity for SERT over NET.[1][2] This guide synthesizes quantitative binding affinity and functional inhibition data, outlines detailed experimental protocols for assessing transporter interaction, and visualizes the core molecular pathways and experimental workflows. The data presented underscore the molecular basis for this compound's classification as an SSRI and explore the nuances of its neurochemical profile, including indirect effects on catecholaminergic systems.[3][4]

Core Mechanism of Action: Reuptake Inhibition

This compound's primary therapeutic effect is derived from its ability to block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][5] This action is accomplished by binding to the serotonin transporter (SERT), which increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[6] While classified as a selective inhibitor, its interaction with other monoamine transporters, particularly the norepinephrine transporter (NET), is a critical aspect of its pharmacological profile.

Serotonin Transporter (SERT) Interaction

This compound binds with high affinity to an allosteric site on the serotonin transporter, stabilizing the transporter in a conformation that is not open to the extracellular space, which in turn inhibits the reabsorption of serotonin.[7] The binding of several SSRIs, including this compound, to SERT has been shown to be dependent on the presence of chloride ions (Cl⁻), which are believed to facilitate the conformational changes required for optimal drug binding.[8][9]

Norepinephrine Transporter (NET) Interaction

In contrast to its potent effects on SERT, this compound demonstrates a significantly lower affinity for the norepinephrine transporter.[1] At therapeutic doses, it does not appreciably inhibit norepinephrine reuptake.[2] This selectivity is the defining characteristic of the SSRI class and distinguishes this compound from Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which are designed to inhibit both transporters.[10] However, some studies have shown that this compound can acutely increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex.[3] This effect is not attributed to direct NET inhibition but is hypothesized to result from the blockade of 5-HT2C receptors, leading to a disinhibition of downstream noradrenergic and dopaminergic neurons.[4]

Quantitative Analysis of Transporter Affinity and Potency

The selectivity of this compound is quantitatively defined by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀) at SERT versus NET. A lower Kᵢ value indicates a higher binding affinity, while a lower IC₅₀ value signifies greater potency in inhibiting transporter function. The following tables summarize key data from in vitro studies.

| Table 1: this compound Binding Affinity (Kᵢ) at Monoamine Transporters | |

| Transporter | Inhibition Constant (Kᵢ) in nM |

| Serotonin Transporter (SERT) | 0.8 - 2.6 |

| Norepinephrine Transporter (NET) | 240 - 710 |

| Dopamine Transporter (DAT) | 1700 - 3600 |

| Note: Values are compiled from multiple studies and may vary based on experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition). The significant difference in Kᵢ values for SERT versus NET highlights this compound's selectivity. |

| Table 2: this compound Functional Potency (IC₅₀) for Monoamine Reuptake Inhibition | |

| Transporter | IC₅₀ (nM) |

| Serotonin Transporter (SERT) | 1.4 - 15 |

| Norepinephrine Transporter (NET) | 310 - 1000 |

| Dopamine Transporter (DAT) | 580 - 2100 |

| Note: IC₅₀ values reflect the concentration of this compound required to inhibit 50% of monoamine uptake in functional assays, such as those using synaptosomes or transfected cell lines. The data confirm a high functional potency and selectivity for SERT. |

Signaling Pathways and Logical Relationships

Serotonergic Synapse and this compound's Primary Action

The canonical mechanism of this compound involves the direct inhibition of SERT in the serotonergic synapse.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereoselective Pharmacodynamics of Fluoxetine Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Neuropharmacology

In modern drug development, the stereochemical properties of a molecule are not a trivial detail but a fundamental determinant of its pharmacological profile. Chiral drugs, existing as enantiomers (non-superimposable mirror images), often exhibit profound differences in their interaction with the inherently chiral environment of the human body, including receptors, enzymes, and transporters.[1] Fluoxetine, the first selective serotonin reuptake inhibitor (SSRI) and a cornerstone in the treatment of major depressive disorder, is a chiral molecule marketed as a racemic mixture of its two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[2][3][4]

While both enantiomers contribute to the primary mechanism of action—serotonin transporter inhibition—they diverge significantly in their effects on secondary pharmacological targets and, most critically, in their metabolic interactions.[2] This guide provides an in-depth analysis of the distinct pharmacodynamic and pharmacokinetic profiles of R- and S-fluoxetine, elucidating the causality behind their unique biological activities and the experimental methodologies used to characterize them.

Primary Pharmacodynamic Target: The Serotonin Transporter (SERT)

The principal therapeutic action of this compound is derived from its potent inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[5] Both R- and S-fluoxetine are potent inhibitors of SERT, displaying similar high affinities for the transporter. Mass spectrometry-based binding assays have shown that the two enantiomers are essentially equipotent in their direct interaction with the human serotonin transporter (hSERT).[6]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: R- and S-fluoxetine show similar high affinity for SERT.

The story becomes more complex and clinically significant upon metabolism. This compound is N-demethylated by cytochrome P450 enzymes to form its active metabolite, northis compound, which also exists in R and S enantiomeric forms.[2] It is at the level of this metabolite that a dramatic divergence in pharmacodynamic activity occurs. S-northis compound is a profoundly potent SERT inhibitor, approximately 20 times more so than R-northis compound.[7][8][9] Given that northis compound has a very long half-life (up to 16 days) and achieves higher plasma concentrations than the parent drug at steady state, the potent and sustained SERT inhibition by S-northis compound is a major contributor to the overall therapeutic effect of racemic this compound.[5][8]

Data Summary: Comparative SERT Inhibitor Potency

The following table summarizes the binding affinities and inhibitory potencies of this compound and northis compound enantiomers at the serotonin transporter.

| Compound | SERT Binding Affinity (Ki) | SERT Uptake Inhibition (IC50) | Key Observation |

| (S)-Fluoxetine | ~4.4 nM[6] | Potent | High affinity, equipotent to R-enantiomer. |

| (R)-Fluoxetine | ~5.2 nM[6] | Potent | High affinity, equipotent to S-enantiomer. |

| (S)-Northis compound | ~1.3 nM[7] | ~14 nM[7] | Most potent SERT inhibitor among all four species. |

| (R)-Northis compound | ~26 nM (20x weaker)[7] | ~308 nM (22x weaker)[7] | Markedly lower potency than its S-enantiomer. |

Secondary Pharmacodynamic Targets: Beyond SERT

While SERT inhibition is the primary mechanism, the enantiomers of this compound interact with other neuroreceptors, which may influence their overall therapeutic and side-effect profiles.

5-HT2C Receptor Antagonism

This compound is a competitive and reversible antagonist of the 5-HT2C receptor.[10][11] This action is thought to contribute to its therapeutic profile, as blockade of 5-HT2C receptors can disinhibit downstream release of dopamine and norepinephrine in the prefrontal cortex.[5] Racemic this compound demonstrates a relatively high affinity for the 5-HT2C receptor, with Ki values reported between 55 nM and 97 nM.[10][12] Some evidence suggests that R-fluoxetine may have a higher affinity for this receptor family than the S-enantiomer, but this stereoselectivity is less pronounced than the differences observed in metabolism and metabolite activity.[13]

Differential Ion Channel Blockade

Studies on mammalian neural and cardiac tissues have revealed stereoselective effects on calcium channels.[14]

-

Cardiac Calcium Channels : S(+)-fluoxetine is a more potent blocker of L-type calcium channels in ventricular cardiomyocytes at lower micromolar concentrations compared to R(-)-fluoxetine.[14] This suggests a potentially higher risk of cardiac side effects associated with the S-enantiomer.

-

Neuronal Calcium Channels : Conversely, R(-)-fluoxetine demonstrates a stronger inhibitory effect on neuronal calcium channels than the S(+) enantiomer.[14] This property may contribute to the anticonvulsant effects observed with this compound and suggests the R-enantiomer could have a more favorable cardiac safety profile if used as an isolated agent.[14][15]

Stereoselective Pharmacokinetic Interaction: CYP2D6 Inhibition

One of the most critical distinctions between the this compound enantiomers lies in their interaction with the cytochrome P450 (CYP) enzyme system. This compound and its metabolite, northis compound, are potent inhibitors of CYP2D6, an enzyme responsible for the metabolism of numerous drugs.[5][16] This inhibition is the basis for this compound's significant potential for drug-drug interactions.

This inhibitory activity is highly stereoselective. (S)-fluoxetine and its metabolite (S)-northis compound are substantially more potent inhibitors of CYP2D6 than their corresponding R-enantiomers. [2] The mechanism is primarily one of competitive inhibition, where the high-affinity S-enantiomers compete with other CYP2D6 substrates for the enzyme's active site.[16][17][18] The long half-lives of S-fluoxetine and S-northis compound lead to a sustained and prolonged inhibition of CYP2D6, which can persist for weeks even after discontinuation of the drug.[16]

Data Summary: Comparative CYP2D6 Inhibition

| Compound | CYP2D6 Inhibition (Ki) | Key Observation |

| (S)-Fluoxetine | ~68 nM[18] | Potent inhibitor; major contributor to drug interactions. |

| (S)-Northis compound | ~35 nM[18] | Most potent inhibitor; long half-life prolongs effect. |

| (R)-Fluoxetine | Significantly Weaker[2] | Contributes much less to CYP2D6 inhibition. |

| (R)-Northis compound | Significantly Weaker[2] | Minor contribution to CYP2D6 inhibition. |

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: S-enantiomers are potent inhibitors of the CYP2D6 enzyme.

Synthesis and Clinical Implications

The pharmacodynamic profile of racemic this compound is a composite of four distinct active molecules.

-

Therapeutic Efficacy : The primary antidepressant effect is driven by potent SERT inhibition from both R- and S-fluoxetine, with a major, sustained contribution from the highly potent S-northis compound.

-

Drug-Drug Interactions : The significant potential for drug interactions is almost entirely attributable to the potent CYP2D6 inhibition by S-fluoxetine and S-northis compound.

-

Safety & Tolerability : The differential effects on cardiac ion channels suggest that R-fluoxetine may possess a more favorable cardiac safety profile.[14]

This understanding explains the rationale behind the clinical development of R-fluoxetine as a single-enantiomer product. The hypothesis was that R-fluoxetine could provide therapeutic efficacy through its own SERT inhibition and that of its less active metabolite, R-northis compound, while significantly reducing the risk of CYP2D6-mediated drug interactions and potentially improving cardiac safety.[2][19]

Experimental Protocols

The characterization of these stereoselective properties relies on robust in vitro assays. The following are representative protocols for determining SERT affinity and CYP2D6 inhibition.

Protocol: Radioligand Competition Binding Assay for SERT Affinity

Objective: To determine the binding affinity (Ki) of R- and S-fluoxetine for the human serotonin transporter (hSERT).

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing hSERT.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Competition Binding Assay:

-

Set up assay tubes containing:

-

Fixed concentration of a high-affinity SERT radioligand (e.g., 1 nM [3H]-Paroxetine).

-

Increasing concentrations of the competitor drug (R-fluoxetine or S-fluoxetine, typically from 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membrane preparation.

-

-

For non-specific binding (NSB), prepare parallel tubes containing the radioligand, membranes, and a high concentration of a non-labeled SERT blocker (e.g., 10 µM imipramine).

-

Incubate all tubes at a set temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB DPM from the total binding DPM for each tube.

-

Plot the percentage of specific binding against the logarithm of the competitor drug concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot Caption: A step-by-step workflow for determining SERT binding affinity.

Protocol: In Vitro CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of R- and S-fluoxetine on CYP2D6 activity.

Methodology:

-

Reagent Preparation:

-

Source pooled human liver microsomes (HLM) as the enzyme source.

-

Prepare a CYP2D6 probe substrate solution (e.g., 5 µM Dextromethorphan).

-

Prepare serial dilutions of the inhibitors (R- and S-fluoxetine) in an appropriate solvent.

-

Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) to initiate the reaction.

-

-

Inhibition Assay:

-

Pre-incubate HLM (e.g., 0.2 mg/mL protein) with the various concentrations of R- or S-fluoxetine in a phosphate buffer (pH 7.4) for 5-10 minutes at 37°C.

-

Add the probe substrate (Dextromethorphan) to the mixture.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubate for a fixed time within the linear range of metabolite formation (e.g., 15 minutes) at 37°C in a shaking water bath.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the metabolite).

-

Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Quantify the formation of the CYP2D6-specific metabolite (Dextrorphan from Dextromethorphan).

-

The amount of metabolite formed is directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of remaining CYP2D6 activity at each inhibitor concentration relative to a vehicle control (0% inhibition).

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

If the inhibition is competitive, the Ki can be calculated using the equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is its Michaelis-Menten constant for CYP2D6.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Northis compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Blockage of 5HT2C serotonin receptors by this compound (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. discovery.researcher.life [discovery.researcher.life]